5-(4-CL-Phenyl)-2H-pyrazole-3-carboxylic acid (1-P-tolyl-ethylidene)-hydrazide
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Overview
Description
5-(4-CL-Phenyl)-2H-pyrazole-3-carboxylic acid (1-P-tolyl-ethylidene)-hydrazide is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-CL-Phenyl)-2H-pyrazole-3-carboxylic acid (1-P-tolyl-ethylidene)-hydrazide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of a hydrazine derivative with a 1,3-diketone or β-keto ester under acidic or basic conditions.
Introduction of the 4-CL-Phenyl group: This step involves the substitution of a hydrogen atom on the pyrazole ring with a 4-chlorophenyl group, often using a halogenation reaction.
Formation of the carboxylic acid group: This can be done through oxidation reactions, such as the use of potassium permanganate or other oxidizing agents.
Addition of the (1-P-tolyl-ethylidene)-hydrazide group: This step involves the condensation of the pyrazole carboxylic acid with a hydrazide derivative under dehydrating conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using the above steps, with optimization for yield and purity. This might include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the carboxylic acid group, to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the pyrazole ring or the phenyl group, often using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring, to introduce different functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens, nitrating agents.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylate derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Investigated for its potential as a drug candidate for various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, pyrazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
5-Phenyl-2H-pyrazole-3-carboxylic acid: Lacks the 4-CL and (1-P-tolyl-ethylidene)-hydrazide groups.
5-(4-Methyl-Phenyl)-2H-pyrazole-3-carboxylic acid: Similar structure but with a methyl group instead of a chlorine atom.
5-(4-CL-Phenyl)-2H-pyrazole-3-carboxylic acid: Lacks the (1-P-tolyl-ethylidene)-hydrazide group.
Uniqueness
The presence of both the 4-CL-Phenyl and (1-P-tolyl-ethylidene)-hydrazide groups in 5-(4-CL-Phenyl)-2H-pyrazole-3-carboxylic acid (1-P-tolyl-ethylidene)-hydrazide makes it unique compared to other pyrazole derivatives. These groups can significantly influence the compound’s chemical reactivity and biological activity.
Properties
Molecular Formula |
C19H17ClN4O |
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Molecular Weight |
352.8 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-N-[(E)-1-(4-methylphenyl)ethylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C19H17ClN4O/c1-12-3-5-14(6-4-12)13(2)21-24-19(25)18-11-17(22-23-18)15-7-9-16(20)10-8-15/h3-11H,1-2H3,(H,22,23)(H,24,25)/b21-13+ |
InChI Key |
COCYLHFVJKGNPN-FYJGNVAPSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=N/NC(=O)C2=CC(=NN2)C3=CC=C(C=C3)Cl)/C |
Canonical SMILES |
CC1=CC=C(C=C1)C(=NNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)Cl)C |
Origin of Product |
United States |
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